4,4'-Bis(bromomethyl)-2,2'-bipyridine

Übersicht

Beschreibung

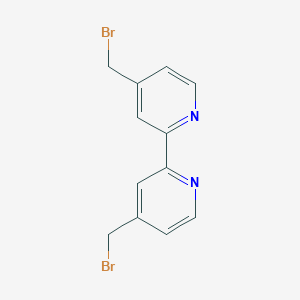

4,4’-Bis(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of two bromomethyl groups attached to the 4 and 4’ positions of the bipyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(bromomethyl)-2,2’-bipyridine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl-substituted bipyridines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₀Br₂N₂

- Molecular Weight : 342.04 g/mol

- Structure : The compound features two bromomethyl groups at the 4 and 4' positions of the bipyridine ring, enhancing its reactivity in nucleophilic substitution reactions.

Coordination Chemistry

4,4'-Bis(bromomethyl)-2,2'-bipyridine acts as a ligand to form stable complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.

- Case Study : A study demonstrated the formation of stable complexes with Fe(II) ions, confirming a 1:1 binding ratio through titration experiments. These complexes were evaluated for antimicrobial activity against various pathogens.

Materials Science

The compound is utilized in synthesizing polymers and materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor material characteristics.

- Example : Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance conductivity or optical responsiveness.

Organic Synthesis

It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The bromomethyl groups allow for easy substitution with various nucleophiles.

- Synthesis Pathway : The bromomethyl groups can be replaced by amines or thiols, leading to the formation of diverse organic compounds.

Biological Studies

The compound has potential applications in studying interactions with biological molecules, which may lead to the development of new drugs or diagnostic tools.

- Antimicrobial Activity : Studies have shown that bipyridine derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, indicating potential as antimicrobial agents.

Wirkmechanismus

The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, making it useful in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-Bis(chloromethyl)-2,2’-bipyridine

- 4,4’-Bis(methyl)-2,2’-bipyridine

- 4,4’-Bis(aminomethyl)-2,2’-bipyridine

Uniqueness

4,4’-Bis(bromomethyl)-2,2’-bipyridine is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to other halomethyl or alkyl-substituted bipyridines

Biologische Aktivität

4,4'-Bis(bromomethyl)-2,2'-bipyridine (BBMB) is a derivative of bipyridine characterized by the presence of two bromomethyl groups at the 4 and 4' positions. Its unique structure enhances its reactivity, making it a valuable compound in coordination chemistry and biological applications. This article reviews the biological activities associated with BBMB, focusing on its role as a ligand in metal complexes and its potential therapeutic applications.

BBMB has the molecular formula C12H10Br2N2 and a molecular weight of 342.04 g/mol. The compound is synthesized through the bromination of 4,4'-dimethyl-2,2'-bipyridine using bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform. Its structural characteristics contribute significantly to its biological activity.

Biological Activity Overview

BBMB exhibits various biological activities primarily through its coordination with metal ions to form complexes. These metal complexes have been studied for their potential applications in cancer therapy, antibacterial activity, and as catalysts in organic reactions.

Table 1: Summary of Biological Activities

Cytotoxicity Against Cancer Cells

Research has shown that BBMB-derived metal complexes display substantial cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). For instance, a study demonstrated that ruthenium(II) complexes formed with BBMB exhibited significant selectivity towards cancer cells while sparing normal cells . The cytotoxicity was assessed using the SRB assay, revealing IC50 values indicating effective inhibition of cell proliferation.

Antioxidant Activity

BBMB has been evaluated for its antioxidant potential through various assays measuring its ability to scavenge free radicals. The compound showed notable activity against radicals such as DPPH and hydroxyl radicals, suggesting its potential application in preventing oxidative stress-related diseases .

Mechanistic Insights

The biological activity of BBMB is largely attributed to its ability to coordinate with metal ions, forming complexes that can interact with biological macromolecules like DNA and proteins. Studies indicate that these complexes can bind to DNA via groove binding mechanisms, which may disrupt cellular processes and lead to apoptosis in cancer cells .

Table 2: Mechanistic Pathways

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMRHOMYGPXALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134457-15-1 | |

| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.